![molecular formula C13H17NO3 B1363507 [2-(2-Phenylethyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol CAS No. 727675-29-8](/img/structure/B1363507.png)
[2-(2-Phenylethyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[2-(2-Phenylethyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol” is a chemical compound with the CAS number 727675-29-8 . It is used for pharmaceutical testing .
Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3 and a boiling point of 406.2±20.0 °C at 760 mmHg . The molecular formula is C13H17NO3 .Aplicaciones Científicas De Investigación
Synthesis of Functionalized Polymers
The compound has been utilized in the synthesis of functionalized polymers. Summers and Quirk (1996) described the synthesis of ω-oxazolyl polystyrene by reacting poly(styryl)lithium with 4,5-dihydro-4,4-dimethyl-2-[4-(1-phenylethenyl)phenyl]oxazole in toluene/tetrahydrofuran. This process led to the production of aromatic carboxyl chain-end functionalized polystyrene (Summers & Quirk, 1996).
Polymerization Reactions
In 2013, Summers, Maseko, and Summers reported the synthesis of oxazolyl functionalized polymers using this compound in atom transfer radical polymerization (ATRP) reactions. This approach produced well-defined α-oxazolyl functionalized polystyrene with narrow molecular weight distributions (Summers, Maseko, & Summers, 2013).
Oxidative Nucleophilic Substitution Reactions
Florio et al. (2006) explored the use of the carbanion of 4,4-dimethyl-2-(1-phenylethyl)-4,5-dihydro-1,3-oxazole in oxidative nucleophilic substitution of hydrogen in nitroarenes. This process enabled the production of para-substituted nitroarenes and phenols (Florio, Mąkosza, Lorusso, & Troisi, 2006).
Coordination Chemistry and Catalysis
The compound has applications in coordination chemistry and catalysis. Javadi et al. (2015) studied its use in a vanadium bis-oxazoline complex for the catalytic epoxidation of alkenes and oxidation of sulfides (Javadi, Moghadam, Mohammadpoor-Baltork, Tangestaninejad, & Mirkhani, 2015). Gómez, Muller, and Rocamora (1999) reviewed its role in transition metal coordination chemistry, especially as a chiral auxiliary in asymmetric syntheses (Gómez, Muller, & Rocamora, 1999).
Synthesis of Heterocyclic Compounds
Shapiro (1993) demonstrated the use of a related compound in the synthesis of oxazole-4-carboxylates, a method used for creating various heterocyclic systems (Shapiro, 1993).
Propiedades
IUPAC Name |
[4-(hydroxymethyl)-2-(2-phenylethyl)-5H-1,3-oxazol-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-8-13(9-16)10-17-12(14-13)7-6-11-4-2-1-3-5-11/h1-5,15-16H,6-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVVXUBQUOVXNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)CCC2=CC=CC=C2)(CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101261795 |
Source


|
| Record name | 2-(2-Phenylethyl)-4,4(5H)-oxazoledimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101261795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200327 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
727675-29-8 |
Source


|
| Record name | 2-(2-Phenylethyl)-4,4(5H)-oxazoledimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=727675-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Phenylethyl)-4,4(5H)-oxazoledimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101261795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


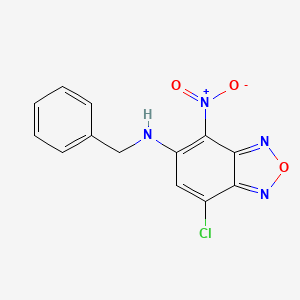

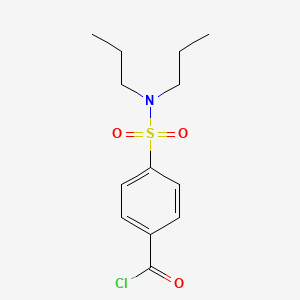

![2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide](/img/structure/B1363433.png)

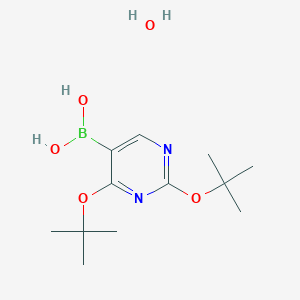

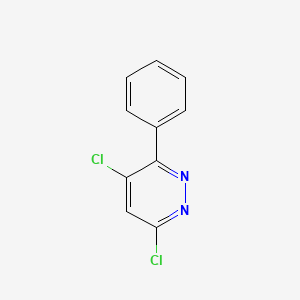

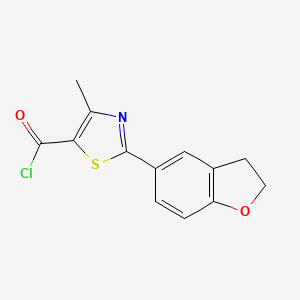
![5,7-Bis(trifluoromethyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1363450.png)
![2-chloro-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1363453.png)